8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one is a chemical compound with a unique bicyclic structure.
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired bicyclic structure. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .
Analyse Chemischer Reaktionen
8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in studying enzyme interactions and metabolic pathways. In medicine, it is being explored for its potential therapeutic properties. Industrially, it can be used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one involves its interaction with specific molecular targets. It can bind to enzymes and alter their activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one can be compared with other similar compounds such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol and 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate. These compounds share similar bicyclic structures but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Eigenschaften
CAS-Nummer |
57274-39-2 |
---|---|
Molekularformel |
C10H16O2S |
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
8-hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one |
InChI |
InChI=1S/C10H16O2S/c1-6-8-7(11)4-9(2,13-6)5-10(8,3)12/h6,8,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
WVBMTQHSHWRRAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C(=O)CC(S1)(CC2(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.